N-[4-(octyloxy)phenyl]acetamide
Overview
Description
N-[4-(octyloxy)phenyl]acetamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an octyloxy group. This compound is known for its unique properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Target of Action
The primary target of Acetamide, N-[4-(Octyloxy)phenyl]- is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
Acetamide, N-[4-(Octyloxy)phenyl]- interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It also exhibits protein kinase activity .
Biochemical Pathways
It is known that it negatively regulates the expression of the aliphatic amidase operon .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exhibit good analgesic activity, comparable or superior to paracetamol .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(octyloxy)phenyl]acetamide typically involves the reaction of 4-(octyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(octyloxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at an elevated temperature.
Procedure: The 4-(octyloxy)aniline is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The mixture is then heated to the desired temperature and stirred for a specific period.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(octyloxy)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring allows for various substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[4-(octyloxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the octyloxy group.
N-Phenylacetamide: Another related compound with a phenylacetamide structure.
Acetylaniline: Shares the acetamide group but differs in the substituents on the phenyl ring.
Uniqueness
N-[4-(octyloxy)phenyl]acetamide is unique due to the presence of the octyloxy group, which imparts specific properties such as increased hydrophobicity and potential biological activity. This makes it distinct from other similar compounds and suitable for specialized applications .
Properties
IUPAC Name |
N-(4-octoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h9-12H,3-8,13H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPTWPNTOGSDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069049 | |
Record name | Acetamide, N-[4-(octyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-63-7 | |
Record name | N-[4-(Octyloxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55792-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-(octyloxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055792637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[4-(octyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[4-(octyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(OCTYLOXY)ACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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